ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is a compound that has been synthesized as part of a class of molecules known as 1,2,4-oxadiazoles . These compounds have been found to have anti-infective properties, acting against a variety of pathogens including bacteria, viruses, and parasites .
Mode of Action
The mode of action of this compound involves its interaction with its targets within the pathogen. The compound may bind to these targets, inhibiting their function and thereby disrupting essential processes within the pathogen . This could lead to the death of the pathogen or a reduction in its ability to infect and cause disease .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those that are essential for the survival and proliferation of the pathogen. By inhibiting the function of key proteins or enzymes within these pathways, the compound can disrupt the pathogen’s life cycle and prevent it from causing disease . The exact pathways affected will depend on the specific targets of the compound within the pathogen .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound and its ability to reach its targets within the body .
Result of Action
The result of the action of this compound is the inhibition of the pathogen’s ability to survive and proliferate. This can lead to a reduction in the severity of the infection and the symptoms experienced by the individual . The exact molecular and cellular effects will depend on the specific targets of the compound and the biochemical pathways that are affected .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other compounds or medications, and the individual’s overall health status . These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy .
Properties
IUPAC Name |
ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-3-16-10(15)8-4-11-14(5-8)6-9-12-7(2)13-17-9/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJDKPSSALYJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=NC(=NO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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